molecular formula C7H8ClNO3 B2434824 Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride CAS No. 2309448-61-9

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride

Cat. No.: B2434824
CAS No.: 2309448-61-9
M. Wt: 189.6
InChI Key: LTPHDQOAEFOAES-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxylate and an oxo group

Properties

IUPAC Name

methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-6(9)4-5;/h2-4H,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPHDQOAEFOAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309448-61-9
Record name methyl 2-hydroxypyridine-4-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-oxo-1H-pyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by purification steps such as crystallization or recrystallization to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo-1H-pyridine-4-carboxylic acid, while reduction may produce 2-hydroxy-1H-pyridine-4-carboxylate.

Scientific Research Applications

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-1H-pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Ethyl 2-oxo-1H-pyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-hydroxy-1H-pyridine-4-carboxylate: Similar structure but with a hydroxyl group instead of an oxo group.

Uniqueness

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

Methyl 2-oxo-1H-pyridine-4-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates potential anticancer effects, particularly through mechanisms involving apoptosis and inhibition of cell proliferation in cancer cell lines .
  • Antiviral Effects : The compound has shown promise in inhibiting viral replication, with studies highlighting its activity against influenza A virus .

The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways:

  • Electrophilic Substitution : The compound undergoes electrophilic substitution reactions similar to those observed in aromatic compounds, allowing it to interact with various biological targets .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cellular processes, such as kinases, which are critical for cancer progression .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, E. coliInhibition of growth; MIC values reported
AnticancerHeLa, HCT116Induction of apoptosis; reduced cell viability
AntiviralInfluenza A virusInhibition of viral replication

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several strains, revealing effective inhibition against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways. Notably, the IC50 values indicated that the compound is a potent candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-oxo-1H-pyridine-4-carbloridate hydrochloride, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Nucleophilic substitution on pyridine derivatives (e.g., 4-chloropyridine) using methyl chloroformate under basic conditions (e.g., NaH in THF) to introduce the ester group.
  • Step 2 : Oxidation of the pyridine ring at the 2-position using KMnO₄ in acidic media to form the 2-oxo moiety.
  • Step 3 : Formation of the hydrochloride salt via reaction with concentrated HCl in anhydrous ethanol .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of methyl chloroformate) and temperature (60–80°C for Step 1; 0–5°C for Step 3 to prevent ester hydrolysis).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

TechniqueKey ParametersApplication
¹H/¹³C NMR DMSO-d₆ solvent, δ 8.2–8.5 ppm (pyridine protons), δ 170–175 ppm (ester carbonyl)Confirm substitution pattern and purity
IR Spectroscopy 1680–1720 cm⁻¹ (C=O stretching for ester and ketone), 2500–3000 cm⁻¹ (HCl salt N-H stretch)Functional group validation
HPLC-MS C18 column, 0.1% TFA in H₂O/MeCN gradient, m/z 185.6 [M+H]⁺Quantify impurities (<0.5% by area)

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • Solubility : Hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS, pH 7.4) compared to the free base, facilitating in vitro assays.
  • Stability : Store at –20°C in desiccated conditions; avoid prolonged exposure to humidity to prevent hydrolysis of the ester group. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can crystallographic refinement resolve discrepancies in hydrogen-bonding networks or unit cell parameters?

  • Approach :

  • Use SHELXL for structure refinement: Apply TWIN/BASF commands for twinned data and restraints for disordered regions.
  • Hydrogen bonding : Apply Etter’s graph-set analysis (e.g., R₂²(8) motifs) to identify donor-acceptor interactions. For example, N–H···Cl⁻ and O=C···H–N hydrogen bonds stabilize the crystal lattice .
  • Validation : Cross-check with Platon ADDSYM to detect missed symmetry elements.

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions of this compound?

  • Mechanistic Analysis :

  • The 4-carboxylate group directs nucleophilic attack to the 2-oxo position due to electron-withdrawing effects, stabilizing transition states.
  • DFT Calculations : Optimize intermediates at the B3LYP/6-31G(d) level to compare activation energies for competing pathways .

Q. How to address contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr).
  • Metabolite Interference : Use LC-MS to detect ester hydrolysis products (e.g., free carboxylic acid) that may alter activity .

Q. What computational methods predict hydrogen-bonding patterns and their impact on supramolecular assembly?

  • Protocol :

  • Molecular Dynamics (MD) : Simulate crystal packing in GROMACS with CHARMM36 force field.
  • Quantum Topology (QTAIM) : Analyze bond critical points for non-covalent interactions using AIMAll .

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